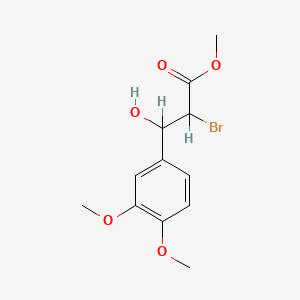
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and esterification reactions. The reaction conditions often involve the use of brominating agents like sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in acetic acid (HOAc) at room temperature. Methoxylation can be achieved using sodium methoxide (CH₃ONa) in methanol (CH₃OH) with cuprous bromide (CuBr) as a catalyst at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce de-brominated alcohols.
科学的研究の応用
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure with an additional carbon in the hydroxypropanoate chain.
Methyl 2-chloro-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Chlorine atom instead of bromine.
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure with different substituents.
Uniqueness
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
5396-67-8 |
|---|---|
分子式 |
C12H15BrO5 |
分子量 |
319.15 g/mol |
IUPAC名 |
methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO5/c1-16-8-5-4-7(6-9(8)17-2)11(14)10(13)12(15)18-3/h4-6,10-11,14H,1-3H3 |
InChIキー |
RYYMZWXGKKBRNJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)OC)Br)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















